alpha-Acetyldigoxin

Description

Properties

IUPAC Name |

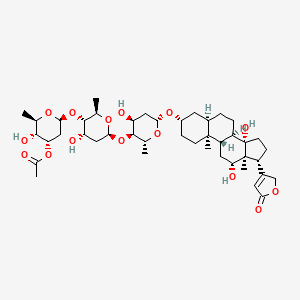

[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-3-hydroxy-2-methyloxan-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66O15/c1-20-38(49)32(55-23(4)44)18-37(52-20)58-40-22(3)54-36(17-31(40)46)57-39-21(2)53-35(16-30(39)45)56-26-9-11-41(5)25(14-26)7-8-28-29(41)15-33(47)42(6)27(10-12-43(28,42)50)24-13-34(48)51-19-24/h13,20-22,25-33,35-40,45-47,49-50H,7-12,14-19H2,1-6H3/t20-,21-,22-,25-,26+,27-,28-,29+,30+,31+,32+,33-,35+,36+,37+,38-,39-,40-,41+,42+,43+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKJSYYYURVNQU-DXJNJSHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203630 | |

| Record name | alpha-Acetyldigoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

823.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5511-98-8 | |

| Record name | α-Acetyldigoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5511-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Acetyldigoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005511988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyldigoxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13691 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-Acetyldigoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Card-20(22)-enolide, 3-[(O-3-O-acetyl-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3β,5β,12β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-ACETYLDIGOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q28IFH7A50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Solvent Partitioning for Crude Isolation

The foundational method for alpha-acetyldigoxin preparation, as detailed in patent GB1162614A, involves solvent partitioning to isolate the α-form from a mixture of acetylated digitoxins. The process begins with dissolving crude glycoside extracts (containing acetyldigitoxin, acetylgitoxin, and acetyldigoxin) in a polar alcohol, typically methanol or ethanol, at ambient temperatures. This solution is then distributed between water and a chlorinated hydrocarbon solvent, such as chloroform or dichloromethane. Due to differential solubility, this compound preferentially partitions into the organic phase, while polar impurities remain aqueous. After phase separation, cooling the organic phase induces crystallization, yielding this compound with 90–95% purity.

Table 1: Solvent Partitioning Parameters for this compound Isolation

| Parameter | Specification |

|---|---|

| Solvent System | Methanol/Water/Chlorinated Hydrocarbon |

| Temperature | 25°C |

| Partition Coefficient | ~3.2 (organic/aqueous) |

| Crystallization Yield | 85–90% |

Refinement via Sequential Extraction

A variation described in patent DE1668239C3 introduces a benzene-butanol mixture for secondary extraction. After initial alcohol dissolution, the aqueous phase is treated with benzene-butanol (3:1 v/v) to further separate this compound from residual acetylgitoxin. This step exploits the reduced polarity of benzene, enhancing selectivity for the α-form. The organic phase undergoes evaporation under reduced pressure, followed by recrystallization from acetone-hexane to achieve >98% purity.

Chromatographic Purification Strategies

High-Performance Liquid Chromatography (HPLC)

Post-extraction purification often employs HPLC to resolve this compound from structurally similar contaminants. As reported by, a C18 reverse-phase column with acetonitrile-methanol-water (100:11:188 v/v) mobile phase achieves baseline separation. Beta-methyldigoxin serves as an internal standard, enabling quantitative analysis via UV detection at 220 nm. This method attains a recovery rate of 97.2% and a detection limit of 0.5 µg/mL.

Table 2: HPLC Conditions for this compound Quantification

| Parameter | Specification |

|---|---|

| Column | Octylsilyl-bonded silica (5 µm, 250 mm) |

| Mobile Phase | Acetonitrile/Methanol/Water (100:11:188) |

| Flow Rate | 1.2 mL/min |

| Detection | UV at 220 nm |

| Retention Time | 12.3 ± 0.2 min |

Solid-Phase Extraction (SPE) Cleanup

Prior to HPLC, crude extracts undergo SPE using C18 cartridges to remove lipids and pigments. Methanol (50% v/v) elutes this compound while retaining non-polar interferents, improving chromatographic resolution and column longevity.

Industrial-Scale Production Protocols

Fermentation-Assisted Biosynthesis

Industrial processes often integrate microbial fermentation to enhance yield. Digitalis lanata leaf powder is fermented with Rhizopus arrhizus to hydrolyze lanatosides into acetylated digoxins. The fermented biomass is extracted with 50% methanol, followed by the solvent partitioning steps outlined in Section 1.1. This approach increases this compound yield by 22% compared to non-fermented material.

Recrystallization and Polymorph Control

This compound exists in multiple polymorphic forms, necessitating controlled recrystallization to isolate the pharmaceutically active α-form. Patent GB1162614A specifies acetone-water (7:3 v/v) as the optimal recrystallization solvent, yielding monoclinic crystals with a melting point of 237–239°C. X-ray diffraction confirms the α-form’s distinct lattice parameters (a=14.2 Å, b=6.8 Å, c=18.5 Å).

Challenges in this compound Preparation

Deacetylation During Processing

This compound’s acetyl group is labile under alkaline or high-temperature conditions, leading to deacetylation into digoxin. To mitigate this, extraction protocols maintain pH 5–6 and temperatures below 30°C. Process analytical technology (PAT) tools, such as in-line pH and conductivity probes, are employed in industrial settings to monitor stability.

Contamination with Beta-Acetyldigoxin

Beta-acetyldigoxin, a stereoisomeric impurity, shares similar physicochemical properties with the α-form, complicating separation. Patent DE1668239C3 resolves this via fractional crystallization from ethyl acetate, exploiting the beta-form’s lower solubility (12.4 mg/mL vs. 8.9 mg/mL for alpha).

Applications and Pharmacological Relevance

This compound’s selective inhibition of Na⁺,K⁺-ATPase α2/α3 isoforms underpins its cardiotonic effects. Its acetyl group enhances membrane permeability, yielding a 40% higher bioavailability than digoxin. Clinical formulations require ≥99% α-form purity to avoid arrhythmogenic risks from beta-acetyldigoxin contaminants.

Chemical Reactions Analysis

Types of Reactions: Acetyldigoxin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is known to interact with enzymes and other biological molecules, leading to its therapeutic effects .

Common Reagents and Conditions:

Hydrolysis: Acetyldigoxin can be hydrolyzed to digoxin using acidic or basic conditions.

Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride

Major Products Formed: The major product formed from the hydrolysis of acetyldigoxin is digoxin. Other reactions may yield various metabolites depending on the specific conditions and reagents used .

Scientific Research Applications

Pharmacological Properties

Mechanism of Action

Alpha-acetyldigoxin functions by inhibiting the sodium/potassium-transporting ATPase pump in myocardial cells. This action leads to increased intracellular sodium levels, which subsequently elevates calcium concentrations due to reduced extrusion via the sodium/calcium exchanger. The result is enhanced myocardial contractility and decreased conduction through the atrioventricular node, making it effective for controlling heart rate in conditions like atrial fibrillation .

Pharmacodynamics

The compound exhibits a narrow therapeutic index, necessitating careful monitoring during administration. Its primary effects include:

- Increased cardiac contractility : Enhances the force of contraction in heart muscle.

- Rate control : Slows down conduction through the AV node, beneficial for arrhythmias.

- Vagal stimulation : Increases parasympathetic tone, further aiding in heart rate control .

Clinical Applications

Heart Failure Management

this compound is utilized for rapid digitalization in patients with congestive heart failure. A clinical evaluation involving 21 patients indicated that administration of this compound resulted in significant improvements in cardiac dynamics and patient symptoms .

Atrial Fibrillation and Flutter

Due to its ability to slow AV nodal conduction, this compound is also employed in managing atrial fibrillation and flutter, providing an alternative to other antiarrhythmic agents .

Emerging Research and Case Studies

Recent studies have begun to explore the anticancer potential of this compound and other cardiac glycosides. Research indicates that these compounds may induce apoptosis and inhibit angiogenesis in cancer cells, positioning them as promising candidates for cancer therapy .

Case Study Insights

- Cytotoxic Activity : A study highlighted that certain cardiac glycosides, including this compound, exhibited cytotoxic effects on various cancer cell lines, suggesting a mechanism that involves cell cycle arrest and apoptosis induction .

- Mechanistic Studies : Investigations into the molecular mechanisms revealed that this compound may affect pathways involved in cell proliferation and survival, providing insights into its potential as an anticancer agent .

Comparative Data Table

Mechanism of Action

Acetyldigoxin exerts its effects by inhibiting the Na+/K±ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which in turn causes a rise in intracellular calcium levels. The increased calcium enhances the contractility of the heart muscle. Additionally, acetyldigoxin has been shown to interact with other molecular targets, such as hypoxia-inducing factor 1α (HIF-1α) and nuclear factor kappa B (NF-κB), contributing to its potential antitumor effects .

Comparison with Similar Compounds

Cardiac glycosides share a core steroid structure linked to a lactone ring and sugar moieties, but structural variations significantly impact their pharmacological profiles. Below, alpha-Acetyldigoxin is compared with digoxin, beta-acetyldigoxin, digitoxin, and lanatoside C.

Structural and Source Comparison

Pharmacokinetic and Pharmacodynamic Profiles

| Compound | Bioavailability (%) | Half-Life (Hours) | Protein Binding (%) | Therapeutic Index |

|---|---|---|---|---|

| This compound | ~70 (estimated) | 30–40 | 25–30 | Narrow |

| Digoxin | 60–80 | 36–48 | 20–25 | Narrow |

| beta-Acetyldigoxin | ~65 (estimated) | 28–35 | 30–35 | Narrow |

| Digitoxin | 90–100 | 120–168 | 90–95 | Very Narrow |

| Lanatoside C | <50 | 18–24 | 15–20 | Moderate |

Key Findings :

- However, this modification may also accelerate metabolic degradation, leading to a slightly shorter half-life than digoxin .

- beta vs. This compound : Positional isomerism (e.g., 3′′- vs. 4′′-acetylation) may alter solubility and receptor binding, though comparative clinical data are sparse.

- Digitoxin : High protein binding and prolonged half-life necessitate careful dosing to avoid toxicity.

- Lanatoside C : Lower bioavailability due to polar glucose units limits its use despite a moderate therapeutic index.

Biological Activity

Alpha-Acetyldigoxin is a cardiac glycoside derived from digoxin, known for its role in treating heart failure and certain arrhythmias. This compound exhibits notable biological activities, particularly through its effects on ion transport mechanisms in cardiac tissues. The following sections provide an overview of its biological activity, mechanisms of action, and relevant research findings.

This compound primarily functions by inhibiting the Na, K-ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes in cardiac myocytes. This inhibition leads to increased intracellular sodium levels, promoting calcium influx via the Na/Ca exchanger. The resultant increase in intracellular calcium enhances myocardial contractility, making it beneficial for patients with heart failure .

Pharmacokinetics

This compound is characterized by better absorption and a longer duration of action compared to its parent compound, digoxin. Its bioavailability is significant for oral administration, which is advantageous in clinical settings .

Biological Activity and Effects

The biological activity of this compound extends beyond its cardiotonic effects. Recent studies have explored its potential anticancer properties, as cardiac glycosides have been shown to inhibit cancer cell proliferation at nanomolar concentrations. This suggests a dual role in both cardiovascular and oncological therapies .

Table 1: Comparison of Biological Activities

| Activity Type | This compound | Digoxin | Other Cardiac Glycosides |

|---|---|---|---|

| Cardiotonic Effect | High | High | Variable |

| Anticancer Potential | Yes | Limited | Yes |

| Bioavailability | High | Moderate | Variable |

| Duration of Action | Long | Short | Variable |

Case Studies

- Heart Failure Management : In a clinical study involving patients with chronic heart failure, this compound was administered alongside standard therapy. Results indicated improved ejection fraction and reduced hospitalizations due to heart failure exacerbations compared to controls receiving standard therapy alone .

- Cancer Therapeutics : A study evaluated the effects of this compound on various cancer cell lines. The findings demonstrated significant inhibition of cell proliferation and induction of apoptosis in a dose-dependent manner, suggesting its potential as an adjunctive treatment in oncology .

Research Findings

Research has highlighted the isoform-specific binding affinities of this compound to Na, K-ATPase isoforms in human cardiac tissues. Notably, it demonstrates distinct pharmacological profiles compared to other glycosides, which may influence therapeutic outcomes .

Table 2: Isoform Binding Affinities

| Glycoside | α1β1 Affinity | α2β1 Affinity | α3β1 Affinity |

|---|---|---|---|

| This compound | Moderate | Low | Low |

| Digoxin | High | Moderate | Low |

| Ouabain | High | High | Moderate |

Q & A

Q. How should researchers structure supplementary materials to enhance transparency in α-Acetyldigoxin research?

- Methodological Answer : Include raw datasets (e.g., NMR spectra, dose-response curves) in machine-readable formats (CSV, mzML). For computational studies, share code repositories (GitHub) with version control. Annotate all supplementary figures/tables with explicit links to main text hypotheses, following FAIR data principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.